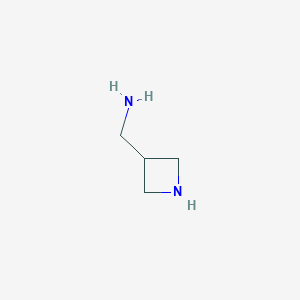

Azetidin-3-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAXJDJIFGIBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435545 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116770-48-0 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidin 3 Ylmethanamine and Its Derivatives

Established Synthetic Routes to the Azetidine (B1206935) Core

The construction of the azetidine ring is a pivotal step in the synthesis of azetidin-3-ylmethanamine. Several established methods are employed, each with its own advantages and substrate scope. These routes primarily involve cyclization reactions, nucleophilic substitutions, and addition protocols. magtech.com.cn

Cyclization Reactions in Azetidine Formation

Intramolecular cyclization is a common and powerful strategy for forming the azetidine ring. magtech.com.cnacs.org These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

One effective method for synthesizing azetidines involves the cyclization of 1,3-diols. organic-chemistry.orgclockss.org In this approach, the hydroxyl groups of a 1,3-diol are converted into good leaving groups, often through mesylation or tosylation, followed by reaction with a primary amine or a sulfonamide. acs.orgbham.ac.uk The nitrogen nucleophile then displaces both leaving groups to form the azetidine ring. A notable example is the direct cyclization of 1,3-diols with N-nonsubstituted sulfonamides under Mitsunobu conditions, which has been shown to produce azetidine derivatives in moderate yields. clockss.org For instance, the reaction of 5-phenylpentane-1,3-diol with a sulfonamide in acetonitrile (B52724) resulted in the formation of the corresponding azetidine. clockss.org Another approach involves the ring-opening of the cyclic sulfate (B86663) of propane-1,3-diol with various amines, followed by cyclization under microwave irradiation to yield N-substituted azetidines. researchgate.netmedwinpublishers.com

| Starting Material | Reagents | Product | Yield | Reference |

| 5-phenylpentane-1,3-diol | TsNH2, CMBP, MeCN | 2-phenethyl-azetidine derivative | Moderate | clockss.org |

| Propane-1,3-diol cyclic sulfate | Alkyl/Aryl amine, KOH (aq), Microwave | N-substituted azetidine | Moderate-Good | researchgate.netmedwinpublishers.com |

| 1,3-Propanediol derivatives | Primary amine, in situ generated bis-triflates | 1,3-Disubstituted azetidines | Not specified | organic-chemistry.org |

This table summarizes selected 1,3-diol cyclization approaches for azetidine synthesis.

The reductive cyclization of β-haloalkylimines or γ-haloimines provides another route to the azetidine core. magtech.com.cnbham.ac.ukthieme-connect.com This method typically involves the reduction of the imine to an amine, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the azetidine ring. bham.ac.uk For example, γ-chloroimines can be treated with a reducing agent like sodium borohydride (B1222165) in refluxing methanol (B129727) to furnish N-substituted azetidines in high yields. bham.ac.uk This strategy has been successfully applied to synthesize a variety of 1,2,3-trisubstituted azetidines. bham.ac.uk However, attempts to synthesize azetidines from the electroreductive cyclization of an imine with 1,3-dihaloalkanes have been unsuccessful, while the same method yields piperidine (B6355638) and pyrrolidine (B122466) derivatives. beilstein-journals.org

| Starting Material | Reagents | Product | Yield | Reference |

| γ-haloalkyl-imines | NaBH4, MeOH (reflux) | N-substituted azetidines | High | bham.ac.uk |

| Imines and 1,3-dihaloalkanes | Electroreduction | Azetidine derivative | Not obtained | beilstein-journals.org |

This table presents findings on the reductive cyclization of halogenated imines for azetidine synthesis.

[3+1] cycloaddition reactions offer a more convergent approach to the azetidine skeleton. organic-chemistry.org In this strategy, a three-atom component reacts with a one-atom component to form the four-membered ring. A notable example is the reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine, catalyzed by a Lewis acid, which proceeds via nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.org Another powerful method involves the asymmetric [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, affording enantioenriched exo-imido azetidines in excellent yields and enantioselectivities. acs.orgnih.gov Similarly, the copper(I)-catalyzed asymmetric [3+1] cycloaddition of silyl-protected γ-substituted Z-enoldiazoacetates with N-arylimido sulfur ylides produces chiral azetine-2-carboxylates, which can be hydrogenated to the corresponding all-cis tetrasubstituted azetidines. wiley.comwiley.com

| Reactants | Catalyst/Reagents | Product | Yield/Enantioselectivity | Reference |

| Donor-acceptor aziridines and isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Enantioenriched exo-imido azetidines | Up to 99% yield, up to 94% ee | acs.orgnih.gov |

| γ-substituted Z-enoldiazoacetates and N-arylimido sulfur ylides | Chiral sabox copper(I) | Chiral tetrasubstituted azetidines | High yield, dr >20:1 | wiley.comwiley.com |

| Cyclopropane 1,1-diester and aromatic amines | Lewis acid, (hypo)iodite | Azetidines | Not specified | organic-chemistry.org |

This table highlights various [3+1] cycloaddition strategies for synthesizing azetidines.

Reductive Cyclization of Halogenated Imines

Nucleophilic Substitution Reactions for Azetidine Ring Construction

The formation of azetidines via intramolecular nucleophilic substitution is one of the most common methods. acs.orgresearchgate.net This approach typically involves the cyclization of a γ-amino alcohol or a related derivative where the hydroxyl group has been converted to a suitable leaving group, such as a halide or a sulfonate ester. acs.orgnih.gov The nitrogen atom then acts as the nucleophile, displacing the leaving group to form the azetidine ring. acs.org Triflates are particularly effective leaving groups, often allowing the cyclization to occur in a one-pot reaction from the corresponding 1,3-propanediol. acs.org A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org A single-step synthesis of azetidine-3-amines has also been reported, involving the direct displacement of a leaving group on a pre-formed azetidine ring with an amine. nih.govchemrxiv.org

| Substrate | Nucleophile/Reagents | Product | Key Feature | Reference |

| 2-substituted-1,3-propanediols | Primary amine, Triflic anhydride | 1,3-Disubstituted azetidines | One-pot reaction | acs.orgorganic-chemistry.org |

| γ-amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines | Stereoselective Mannich reaction precursor | acs.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Primary or secondary amines | Azetidine-3-amines | Direct displacement on azetidine ring | chemrxiv.org |

This table showcases nucleophilic substitution reactions for constructing the azetidine ring.

Aza-Michael Addition Protocols for Functionalized Azetidines

The aza-Michael addition is a versatile method for constructing C-N bonds and has been applied to the synthesis of functionalized azetidines. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net For the synthesis of azetidine derivatives, a key intermediate is often an azetidin-3-ylidene acetate, which contains an exocyclic double bond conjugated to an ester group. mdpi.comnih.govresearchgate.net This intermediate can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.govresearchgate.net Subsequent aza-Michael addition of various heterocyclic amines to the (N-Boc-azetidin-3-ylidene)acetate yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govresearchgate.net This method has been used to synthesize a variety of azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole compounds. mdpi.com

| Michael Acceptor | Nucleophile | Product | Yield | Reference |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | Azetidine-imidazole derivative | 53% | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-benzimidazole | Azetidine-benzimidazole derivative | 56% | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-indole | Azetidine-indole derivative | 55% | mdpi.com |

This table details the aza-Michael addition for synthesizing functionalized azetidines.

Stereoselective Synthesis of this compound Analogs

The creation of specific stereoisomers of azetidine derivatives is paramount for their application in pharmaceuticals. Several approaches have been developed to control the three-dimensional arrangement of atoms within the azetidine ring and its substituents.

Chiral Auxiliary Approaches in Azetidine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the resulting diastereomers was confirmed by X-ray crystallography. rsc.org This approach demonstrates the utility of a single chiral molecule to impart stereochemical information during the formation of the azetidine ring.

Another widely used chiral auxiliary is tert-butanesulfinamide. This auxiliary has been successfully employed in the synthesis of C-2-substituted azetidines. The methodology involves a Reformatsky reaction of sulfinimines, followed by reduction to yield the corresponding alcohol with high levels of stereoselectivity. rsc.org Chiral N-propargylsulfonamides, readily accessible through chiral sulfinamide chemistry, have been used to prepare chiral azetidin-3-ones with excellent enantiomeric excess (e.e.). nih.govnih.gov

However, the use of chiral auxiliaries is not always straightforward. In an attempt to synthesize enantioenriched amino-azetidine, the reaction of an iodo-azetidine with (S)-1-phenylethanamine resulted in a 1:1 mixture of diastereoisomers that proved difficult to separate by flash chromatography. bham.ac.uk

Regio- and Diastereoselective Control in Azetidine Ring Formation

Regio- and diastereoselective control refers to the ability to form a specific constitutional isomer and stereoisomer, respectively, during a chemical reaction. In the context of azetidine synthesis, this is crucial for controlling the substitution pattern and the relative stereochemistry of the substituents on the four-membered ring.

The formation of the azetidine ring in this case is governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions. Density functional theory (DFT) calculations have been used to provide a quantum chemical explanation for the observed regio- and diastereoselectivity, confirming the role of kinetic control in the reaction outcome. acs.orgsemanticscholar.orgacs.orgresearchgate.net

Enantioselective Syntheses of Azetidine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents.

Copper-catalyzed boryl allylation of azetines has emerged as a powerful method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This reaction installs both a boryl and an allyl group across the C=C bond of the azetine with the simultaneous creation of two new stereogenic centers. acs.org The reaction exhibits high enantioselectivity and is compatible with a variety of functional groups. acs.org

Phase-transfer catalysis offers another avenue for the enantioselective synthesis of azetidine derivatives. nih.gov A novel chiral cation phase-transfer catalyst has been used to achieve the enantioselective synthesis of spirocyclic azetidine oxindoles with up to a 98:2 enantiomeric ratio (er). nih.gov

Biotransformations using whole-cell catalysts have also proven effective. For instance, the use of Rhodococcus erythropolis AJ270 whole cells has enabled the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to the corresponding carboxylic acids and amides with excellent yields and enantiomeric excesses (ee) up to >99.5%. nih.gov

Advanced Synthetic Techniques and Catalysis in Azetidine Chemistry

Modern synthetic chemistry relies heavily on the development of novel catalytic systems to achieve efficient and selective transformations. The synthesis of azetidines has benefited significantly from these advancements.

Metal-Catalyzed Transformations for Azetidine Synthesis (e.g., Gold-Catalyzed Oxidative Cyclization)

Transition metal catalysis plays a pivotal role in modern organic synthesis. Gold catalysts, in particular, have shown unique reactivity in activating alkynes. A flexible and stereoselective synthesis of azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov The resulting chiral azetidin-3-ones can be prepared with high enantiomeric excess from readily available chiral N-propargylsulfonamides. nih.govnih.gov

Palladium catalysis has also been employed in the synthesis of chiral azetidines through the asymmetric allylation of azalactones. rsc.org Furthermore, copper-catalyzed reactions, such as the alkyne-azide cascade reaction, have been used for the diastereoselective synthesis of ferrocenyl azetidinimines. rsc.org An intramolecular CuI-catalyzed cross-coupling reaction has also been reported for the synthesis of an azetidine-fused 1,4-benzodiazepin-2-one derivative. nih.gov

Organocatalysis in Azetidine Ring Construction (e.g., DBU-Catalyzed Reactions)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In azetidine synthesis, organocatalysts have been successfully used to promote various ring-forming reactions.

The formal [2+2] cycloaddition of N-sulfonyl-aldimines and allenoates, catalyzed by a bifunctional quinidine (B1679956) derivative, represents an early example of organocatalytic asymmetric synthesis of 2,4-disubstituted azetidines. mdpi.com Similarly, the cycloaddition of allenoates with ketimines, catalyzed by cinchona-type alkaloids like β-isocupridine, affords azetidines with a chiral tetrasubstituted carbon center. mdpi.com

DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), a strong, non-nucleophilic base, has been used as an organocatalyst in the synthesis of azetidines. For example, a hydroaminoalkylation reaction followed by a DBU-catalyzed cyclization has been used to afford azetidine derivatives. rsc.org DBU has also been instrumental in the epimerization of a cis-azetidine glutamate (B1630785) analogue to its trans isomer. uchile.cl

The following table provides a summary of selected catalytic methods for the synthesis of azetidine derivatives:

| Catalyst/Method | Reaction Type | Product Type | Key Features | Reference(s) |

| Chiral Auxiliaries | ||||

| (S)-1-Phenylethylamine | Diastereoselective synthesis | Azetidine-2,4-dicarboxylic acids | Auxiliary serves as nitrogen source | rsc.org |

| tert-Butanesulfinamide | Diastereoselective synthesis | C-2-substituted azetidines | High stereoselectivity | rsc.org |

| Metal Catalysis | ||||

| Gold | Intermolecular oxidation of alkynes | Azetidin-3-ones | Avoids diazo compounds, high e.e. | nih.govnih.gov |

| Palladium | Asymmetric allylation | Chiral azetidines | Stereoselective C-C bond formation | rsc.org |

| Copper | Boryl allylation of azetines | 2,3-Disubstituted azetidines | High enantioselectivity | acs.org |

| Copper | Alkyne-azide cascade | Ferrocenyl azetidinimines | Diastereoselective | rsc.org |

| Organocatalysis | ||||

| Quinidine derivative | [2+2] Cycloaddition | 2,4-Disubstituted azetidines | Asymmetric synthesis | mdpi.com |

| β-Isocupridine | [2+2] Cycloaddition | Azetidines with tetrasubstituted carbon | Enantioselective | mdpi.com |

| DBU | Cyclization/Epimerization | Azetidines/trans-Azetidine analogues | Base-catalyzed | rsc.orguchile.cl |

| Biocatalysis | ||||

| Rhodococcus erythropolis | Enantioselective biotransformation | Chiral azetidine-2-carboxylic acids/amides | High e.e. | nih.gov |

Photoredox Catalysis for Azetidine Framework Assembly

The construction of the azetidine ring, a strained four-membered heterocycle, has benefited significantly from the advent of photoredox catalysis. This approach utilizes visible light to initiate chemical transformations, offering mild and efficient pathways to azetidine derivatives. nih.govresearchgate.net

A notable application of photoredox catalysis is in the synthesis of functionalized azetidines through [2+2] cycloadditions. nih.govacs.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, yielding stereoselective and high-yielding access to functionalized azetidines. nih.govacs.org This method, often referred to as a formal Aza Paternò-Büchi reaction, can be induced by photoredox-catalyzed aerobic oxidation of specific amine precursors, such as dihydroquinoxalinones. nih.govacs.orgacs.org In the presence of a suitable photocatalyst like iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃) and blue light irradiation, these amines react with a variety of alkenes to form dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones. acs.org This methodology has proven effective with structurally diverse alkenes, including α- and β-methylstyrenes. acs.org

Another innovative strategy involves a visible-light-mediated intermolecular aza Paternò-Büchi reaction that leverages the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. nih.govresearchgate.net Through triplet energy transfer from a commercially available iridium photocatalyst, these oximes undergo [2+2] cycloaddition with a broad range of alkenes. nih.gov This method is characterized by its operational simplicity and mild conditions, providing highly functionalized azetidines from readily available starting materials. nih.gov Importantly, the resulting azetidine products can be converted to free, unprotected azetidines, offering a novel route to these desirable synthetic targets. nih.gov

Photoredox catalysis has also been employed in the functionalization of pre-existing azetidine cores. For example, a robust iterative strategy has been developed for the selective bifunctionalization of heterocyclic saturated rings, including azetidines. princeton.edu This involves subjecting a precursor like tert-butyl 3-bromoazetidine-1-carboxylate to blue light metallaphotoredox cross-electrophile coupling to introduce aryl groups. princeton.edu

Furthermore, dual copper/photoredox catalysis has enabled the multi-component allylation of azabicyclo[1.1.0]butanes through a radical-relay mechanism. rsc.org This approach facilitates the synthesis of C3 quaternary center-containing azetidines. rsc.org Radical strain-release photocatalysis, using an organic photosensitizer, also provides access to densely functionalized azetidines from azabicyclo[1.1.0]butanes by reacting them with sulfonyl imines. researchgate.netchemrxiv.org

The scalability of these photochemical methods has been demonstrated, highlighting their potential for producing azetidine-based materials for various applications. chemrxiv.org

Challenges and Innovations in Azetidine Synthesis

The synthesis of azetidines, while a field of active research, is fraught with challenges stemming from the inherent strain of the four-membered ring. acs.orgbham.ac.uk These challenges include achieving stereochemical control, minimizing competitive side reactions, and developing scalable synthetic routes. However, significant innovations are continuously being made to address these issues.

Strategies for Overcoming Stereochemical Control Issues

Achieving a high degree of stereochemical control in the synthesis of substituted azetidines is a significant hurdle. thieme-connect.com The synthesis of specific stereoisomers is crucial as different isomers can exhibit distinct biological activities. nih.gov

One successful strategy involves the stereocontrolled synthesis of all four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) using two distinct synthetic pathways, one yielding the cis-ADC enantiomers and the other providing the trans-ADC enantiomers. nih.gov Another approach focuses on the stereocontrolled synthesis of enantiopure polyhydroxylated azetidines starting from enantiopure 3,6-dihydro-2H-1,2-oxazines. thieme-connect.com This method involves a sequence of hydroboration-oxidation, N-O bond cleavage, selective protection, and ring closure to yield highly substituted azetidine stereoisomers. thieme-connect.com

The development of stereodivergent routes has also been a key innovation. For instance, a common bicyclic β-lactam precursor, formed via a cationic Dieckmann-type reaction, can be used to prepare polyhydroxylated bicyclic azetidines. rsc.org Substrate-controlled diastereoselective oxidations then allow for the divergent synthesis of novel iminosugar mimics. rsc.org

Furthermore, the strain-release functionalization of 1-azabicyclobutanes (ABBs) offers a modular and stereocontrolled approach to 2,3-disubstituted azetidines. chemrxiv.org This method allows for the synthesis of libraries of optically active azetidines that would be difficult to produce otherwise. chemrxiv.org The diastereospecific opening of enantiopure 2-substituted ABBs with various nucleophiles provides a pathway to enantio- and diastereopure azetidines. chemrxiv.org

A stereoselective [3+1] ring expansion of bicyclic methylene (B1212753) aziridines with electrophilic one-carbon sources presents another innovative strategy for accessing highly substituted methylene azetidines. nih.gov

| Precursor | Key Strategy | Resulting Azetidine Derivative |

| Azetidine-2,3-dicarboxylic acid precursors | Two distinct stereocontrolled strategies | All four stereoisomers of azetidine-2,3-dicarboxylic acid nih.gov |

| Enantiopure 3,6-dihydro-2H-1,2-oxazines | Hydroboration-oxidation, N-O bond cleavage, ring closure | Enantiopure polyhydroxylated azetidines thieme-connect.com |

| Bicyclic β-lactam | Cationic Dieckmann-type reaction, diastereoselective oxidations | Polyhydroxylated bicyclic azetidines rsc.org |

| 1-Azabicyclobutanes (ABBs) | Strain-release functionalization with nucleophiles | Enantio- and diastereopure 2,3-disubstituted azetidines chemrxiv.org |

| Bicyclic methylene aziridines | Stereoselective [3+1] ring expansion | Highly-substituted methylene azetidines nih.gov |

Addressing Competitive Reactions and Yield Optimization in Azetidine Syntheses

A significant challenge in azetidine synthesis is the prevalence of competitive reactions that can lead to low yields of the desired product. The strained nature of the four-membered ring often makes its formation kinetically and thermodynamically less favorable compared to other potential reaction pathways. acs.orgbham.ac.uk

One common side reaction is elimination, which competes with the intramolecular cyclization to form the azetidine ring. acs.org Another competitive pathway can be the formation of a cyclopropane ring instead of the azetidine ring, particularly when acidic protons are present in the precursor molecule. acs.org Ring-opening of the strained azetidine ring once formed is also a possibility, further reducing the yield. bham.ac.ukrsc.org

To address these challenges, several innovative strategies have been developed. The choice of protecting groups on the nitrogen atom can have a notable influence on the outcome of the reaction, with bulky groups sometimes favoring the desired cyclization. beilstein-journals.org For example, a benzhydryl protecting group has been shown to be critical for the success of a photochemical Norrish-Yang cyclization to form azetidinols and facilitate their subsequent ring-opening. beilstein-journals.org

Reaction conditions also play a crucial role in optimizing yields. For instance, in the synthesis of azetidines from arylglycine derivatives using (2-bromoethyl)sulfonium triflate, the use of DBU as a base and dichloromethane (B109758) as a solvent at reflux temperature provided the best yields. organic-chemistry.org Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, using 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux was found to be optimal. frontiersin.org

The development of novel catalytic systems is another key area of innovation. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be an efficient method for synthesizing chiral azetidin-3-ones, avoiding the use of toxic and potentially explosive diazo intermediates that often lead to competitive reactions and low yields. nih.gov

Furthermore, the use of microwave irradiation has been shown to promote the intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride, leading to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org

| Challenge | Innovative Strategy | Example |

| Competitive Elimination Reactions | Optimization of reaction conditions and reagents | Use of DBU as a base in the synthesis of azetidines from arylglycine derivatives. organic-chemistry.org |

| Formation of Cyclopropane Byproducts | Careful control of reaction conditions (e.g., avoiding strong bases with acidic protons) | Efficient formation of azetidine occurs under heating without additional base during the reduction of a specific imine precursor. acs.org |

| Low Yields due to Ring Strain | Use of specific protecting groups to direct cyclization | A benzhydryl protecting group facilitates photochemical Norrish-Yang cyclization. beilstein-journals.org |

| Use of Hazardous Reagents (e.g., diazo compounds) | Development of alternative catalytic methods | Gold-catalyzed oxidative cyclization of N-propargylsulfonamides for azetidin-3-one (B1332698) synthesis. nih.gov |

| Inefficient Cyclization | Application of enabling technologies | Microwave-promoted intramolecular cyclization of γ-aminoalcohols. rsc.org |

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes for this compound and its derivatives is crucial for their application in medicinal chemistry and other fields. nih.govgoogle.com An industrial method for producing azetidine derivatives often seeks to avoid hazardous reagents like epichlorohydrin, which can pose health risks on a large scale. google.com

One approach to a more practical synthesis involves an industry-oriented azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which can then be converted to other derivatives. nih.gov Another scalable process involves the synthesis of 3-amino-azetidine derivatives, which are key intermediates for many biologically active compounds. google.com

A one-step synthesis of azetidine-3-amines from a bench-stable, commercial starting material has been reported, offering a facile and efficient process. acs.org This method is particularly appealing for industrial applications due to its simplicity and the ease of product isolation. acs.org

The synthesis of azetidines with (2-bromoethyl)sulfonium triflate provides a simple, high-yielding method that utilizes commercially available starting materials under mild conditions. organic-chemistry.org This approach has been shown to be applicable to a range of arylglycine derivatives. organic-chemistry.org

Furthermore, direct photochemical modification of azetidine-2-carboxylic acids with alkenes has been realized in both batch and flow systems, enabling the preparation of alkyl azetidines in milligram to multigram quantities. chemrxiv.org The use of flow chemistry, in particular, can offer advantages in terms of scalability and safety. researchgate.net

The development of synthetic routes that allow for diversification is also important for creating libraries of compounds for drug discovery. For example, a simple and efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings has been described, which involves an aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. mdpi.com Further diversification can be achieved through cross-coupling reactions. mdpi.com

| Synthetic Goal | Approach | Key Features |

| Industrial Production of Azetidine Derivatives | Avoidance of hazardous reagents like epichlorohydrin | Focus on safer, more scalable reaction pathways. google.com |

| Practical Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine | Industry-oriented azetidine ring-closure | Cost-effective and suitable for scale-up production. nih.gov |

| Facile Synthesis of 3-Amino-Azetidines | One-step synthesis from a commercial starting material | Simplicity, efficiency, and ease of product isolation. google.comacs.org |

| High-Yielding Synthesis of Azetidines | Use of (2-bromoethyl)sulfonium triflate with arylglycine derivatives | Utilizes commercially available reagents under mild conditions. organic-chemistry.org |

| Scalable Synthesis of Alkyl Azetidines | Direct photochemical modification of azetidine-2-carboxylic acids | Amenable to both batch and flow chemistry for multigram synthesis. chemrxiv.org |

| Diverse Azetidine-Containing Amino Acid Derivatives | Aza-Michael addition to methyl 2-(azetidin-3-ylidene)acetate | Allows for the introduction of various heterocyclic moieties and further diversification. mdpi.com |

Chemical Reactivity and Transformation Pathways of Azetidin 3 Ylmethanamine Derivatives

Nucleophilic Reactivity of the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring in azetidin-3-ylmethanamine derivatives is nucleophilic and can readily react with various electrophiles. ijmrset.comevitachem.com This reactivity is fundamental to the construction of more complex molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common reactions for functionalizing the azetidine nitrogen.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. ijmrset.com For instance, the reaction of an N-H azetidine with an alkyl bromide can lead to the corresponding N-alkyl azetidine. researchgate.net However, the reaction conditions must be carefully controlled, as prolonged reaction times or harsh conditions can lead to ring cleavage. researchgate.net Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of azetidines, even for those lacking activating groups. phasetransfercatalysis.com The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction of azetidines with alkyl halides in the presence of a base like potassium carbonate. phasetransfercatalysis.com

N-Acylation: Acylation of the azetidine nitrogen is another important transformation, typically achieved using acyl chlorides or anhydrides. ijmrset.com These reactions introduce an amide functionality, which can influence the molecule's biological activity and physical properties. For example, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared, including N-acylated compounds, which were evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov

A study on the synthesis of optically active 2-substituted azetidine-2-carbonitriles demonstrated the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This process involves the formation of an N-borane complex, followed by deprotonation with lithium diisopropylamide (LDA) and reaction with an electrophile like benzyl (B1604629) bromide. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |

| N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex | Benzyl bromide | LDA, -78 °C to rt | (2S,1′S)-α-Benzylated azetidine-2-carbonitrile | 72 | rsc.org |

| 3-Fluoroazetidine | Acid chloride | K2CO3, TBAB, Chloroform, rt, 39h | N-Acylated 3-fluoroazetidine | High | phasetransfercatalysis.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU, Acetonitrile (B52724), 65 °C, 4h | 1,3′-Biazetidine | 64 | mdpi.com |

Nucleophilic Additions with Electrophiles

The azetidine nitrogen can act as a nucleophile in addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds. evitachem.com A notable example is the aza-Michael addition, a powerful method for C-N bond formation under mild conditions. mdpi.com The reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields a variety of 3-substituted azetidine derivatives. mdpi.com

The reaction of 1-azabicyclo[1.1.0]butanes with 2,3-dicyanofumarates in methanol (B129727) leads to the formation of (E)-2-(azetidin-1-yl)-3-cyanobut-2-enedioates, where the azetidine nitrogen adds to the electron-deficient alkene. researchgate.net

Azetidine Ring Transformations and Rearrangement Reactions

The strained nature of the azetidine ring makes it susceptible to various ring transformation and rearrangement reactions, which can be synthetically useful for accessing larger or different heterocyclic systems. rsc.org

Ring Expansion Mechanisms (e.g., Azetidine N-Oxides)

Ring expansion reactions of azetidines provide access to larger nitrogen-containing heterocycles like pyrrolidines and piperidines. rsc.org One approach involves the formation and subsequent rearrangement of azetidine N-oxides. While often unstable, azetidine N-oxides can be intermediates in these transformations. mdpi.comthieme-connect.de For example, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to a pyrrolidine (B122466) via a rsc.orgresearchgate.net-Stevens rearrangement. nih.gov

Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

| Starting Material | Reagents | Product | Yield (%) | Ref |

| 2-Ester-2-arylazetidine carbamates | Brønsted acids | 6,6-Disubstituted 1,3-oxazinan-2-ones | up to 96 | acs.org |

| Aziridines | Engineered 'carbene transferase' enzymes | Azetidines | up to 75 | nih.gov |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Silver salt, DMSO, 100 °C | 5,5-Dimethylpiperidin-4-one | - | rsc.org |

Ring Contraction and Cleavage Pathways

Ring contraction of larger rings can be a synthetic route to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org This transformation is proposed to proceed through nucleophilic addition to the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular S_N2 cyclization. rsc.org

Conversely, the azetidine ring can undergo cleavage under certain conditions. researchgate.net Azetidines with a basic ring nitrogen can undergo facile ring cleavage to form 3-halo-1-aminopropane derivatives when treated with alkyl bromides or acyl chlorides. researchgate.net The rate of this cleavage is often determined by the rate of quaternization of the azetidine nitrogen. researchgate.net Acid-mediated intramolecular ring-opening decomposition has also been observed in certain N-substituted azetidines, where a pendant amide group acts as a nucleophile. nih.gov

| Starting Material | Reagents/Conditions | Product | Ref |

| α-Bromo N-sulfonylpyrrolidinones | Nucleophiles (alcohols, phenols, anilines), K2CO3 | α-Carbonylated N-sulfonylazetidines | nih.govorganic-chemistry.org |

| Azetidines with a basic nitrogen | Alkyl bromides or acyl chlorides | 3-Halo-1-aminopropane derivatives | researchgate.net |

| N-Substituted azetidines with a pendant amide | Acidic pH | Ring-opened products | nih.gov |

Functional Group Interconversions on the Azetidine Core

Beyond reactions involving the ring itself, functional groups attached to the azetidine core can be interconverted to create diverse derivatives. These transformations are crucial for synthesizing analogs with different properties. For instance, a hydroxyl group on the azetidine ring can be activated by mesylation to facilitate nucleophilic substitution.

A multi-step functional group interconversion strategy is often employed in the synthesis of complex molecules containing an azetidine core. domainex.co.uk This can involve reduction of a nitroarene to an aniline, followed by diazotization and a Sandmeyer reaction to introduce a halide, which can then be further functionalized. domainex.co.uk The synthesis of penaresidin (B1208786) B, a complex natural product, highlights the use of such interconversions to build up the densely functionalized azetidine core. nsf.gov

Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used to synthesize azetidine compounds from picolinamide-protected amine substrates. organic-chemistry.org The azetidine N-O bond in N-oxy-azetidines can be cleaved using zinc metal under acidic conditions to provide the free azetidine. nih.gov

Oxidation Reactions (e.g., Formation of Azetidin-3-ones, Azetidine N-Oxides)

The oxidation of azetidine derivatives can lead to the formation of corresponding ketones (azetidin-3-ones) or N-oxides, depending on the substrate and the oxidizing agent employed.

Formation of Azetidin-3-ones:

Azetidin-3-ones are versatile synthetic intermediates. nih.gov Their synthesis has been achieved through various methods, including the oxidation of 3-hydroxyazetidines. researchgate.net Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be used for this transformation. For instance, the hydroxyl group of 1-ethylazetidin-3-ol (B1355370) hydrochloride can be oxidized to the corresponding ketone.

A notable method for the synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through an intermolecular alkyne oxidation to generate a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov This approach has been successfully applied to synthesize various substituted azetidin-3-ones, including 2,2-disubstituted derivatives. nih.gov

Table 1: Gold-Catalyzed Synthesis of Azetidin-3-ones nih.gov

| Entry | Substrate | Oxidant | Catalyst | Product | Yield (%) |

| 1 | N-(t-Butanesulfonyl)-N-propargylamine | 8-Methylquinoline N-oxide | Et3PAuNTf2 | N-(t-Butanesulfonyl)azetidin-3-one | 82 |

| 2 | N-(t-Butanesulfonyl)-N-(1-phenylprop-2-ynyl)amine | 8-Methylquinoline N-oxide | Et3PAuNTf2 | N-(t-Butanesulfonyl)-2-phenylazetidin-3-one | 72 |

| 3 | N-(t-Butanesulfonyl)-N-(1,1-dimethylprop-2-ynyl)amine | 8-Ethylquinoline N-oxide | Et3PAuNTf2 | N-(t-Butanesulfonyl)-2,2-dimethylazetidin-3-one | - |

Formation of Azetidine N-Oxides:

The nitrogen atom of the azetidine ring can be oxidized to form azetidine N-oxides. This transformation has been described, and the resulting N-oxides can be stable compounds. rsc.org The structure of one such stable azetidine N-oxide has been confirmed by X-ray crystallography. rsc.org However, some azetidine N-oxides may undergo further reactions, such as a quantitative ring expansion to yield a 6-hydroxy tetrahydro-1,2-oxazine. rsc.org

Reduction Reactions

The reduction of azetidine derivatives is a common transformation. For instance, azetidin-2-ones (β-lactams) can be reduced to the corresponding azetidines. researchgate.netwikipedia.org This reaction is often accomplished using reagents like lithium aluminum hydride (LiAlH4), diborane, or alanes. wikipedia.orgacs.org A mixture of lithium aluminum hydride and aluminum trichloride (B1173362) is reported to be particularly effective. wikipedia.org The stereochemistry of the substituents on the ring is generally retained during these reductions. acs.org

In the context of this compound derivatives, the primary amine can be accessed through the reduction of an azide (B81097) group. For example, a mesylate intermediate can undergo nucleophilic substitution with sodium azide, followed by reduction with triphenylphosphine (B44618) in a THF/water mixture to yield the primary amine.

Reduction reactions can also be applied to other functional groups on the azetidine ring. For example, a carboxylic ester at the 3-position can be reduced to a hydroxymethyl group using LiAlH4.

Cycloaddition Reactions of Azetidine Derivatives

Cycloaddition reactions are a powerful tool for the synthesis of complex molecules containing the azetidine motif. medwinpublishers.com The [2+2] cycloaddition is a prominent method for constructing the azetidine ring itself. rsc.org

One of the most well-known examples is the Staudinger synthesis of β-lactams (azetidin-2-ones), which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com This reaction proceeds through a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to form the four-membered ring. mdpi.com

Recent advancements include photosensitized [2+2] cycloaddition reactions. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an iridium photocatalyst, has been developed for the synthesis of azetidines. rsc.org Similarly, N-sulfonylimines can undergo photosensitized [2+2] cycloaddition reactions to yield azetidine derivatives. nih.gov

Aza-Michael additions, while not strictly cycloadditions, are also used to functionalize azetidine derivatives. For example, methyl (N-Boc-azetidin-3-ylidene)acetate, prepared from (N-Boc)azetidin-3-one, can undergo aza-Michael addition with various NH-heterocycles to create functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

Table 2: Examples of Cycloaddition Reactions in Azetidine Chemistry

| Reaction Type | Reactants | Product Type | Reference |

| [2+2] Ketene-Imine Cycloaddition | Ketene, Imine | Azetidin-2-one (β-Lactam) | mdpi.com |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Azetidine | rsc.org |

| [2+2] Photocycloaddition | N-Sulfonylimine | Azetidine derivative | nih.gov |

Azetidin 3 Ylmethanamine As a Key Building Block in Organic Synthesis

Scaffold Design and Conformational Control in Azetidine-Based Synthesis

The incorporation of the azetidine (B1206935) moiety, often derived from precursors like azetidin-3-ylmethanamine, into molecular scaffolds offers a powerful strategy for controlling molecular conformation and exploring new chemical space. The inherent ring strain and defined geometry of the azetidine ring impart a degree of rigidity that is highly desirable in drug design and other areas of chemical biology.

Introduction of Azetidine Rings into Complex Molecular Architectures

The synthesis of complex molecules often requires the strategic introduction of specific structural motifs to achieve desired properties. The azetidine ring, accessible from building blocks like this compound, serves as a valuable component in the construction of intricate molecular frameworks. longdom.org Its incorporation can be achieved through various synthetic methodologies, including intramolecular cyclization reactions and cycloadditions. rsc.orgrsc.org For instance, densely functionalized azetidine ring systems can be diversified to create a wide array of fused, bridged, and spirocyclic systems. nih.govnih.gov The ability to introduce this small, nitrogen-containing heterocycle is crucial for developing novel compounds, particularly for applications targeting the central nervous system. nih.govnih.gov The synthesis of complex azetidines can also be achieved through the reactivity of versatile intermediates like aziridinium (B1262131) ylides, which allow for controlled construction of these four-membered rings. longdom.org

Utilization of Azetidine as a Conformationally Restricted Scaffold for Enhanced Molecular Rigidity

A significant challenge in modern drug discovery is the inherent flexibility of many small organic molecules. enamine.net The use of conformationally restricted scaffolds, such as the azetidine ring, helps to overcome this obstacle. enamine.netmontclair.edu By limiting the number of accessible conformations, the molecule is pre-organized into a shape that may be more favorable for binding to a biological target. montclair.edu This reduction in conformational entropy upon binding can lead to higher affinity and potency. enamine.net The azetidine ring is particularly advantageous as a conformationally restricted scaffold because its small size minimizes the increase in molecular weight and lipophilicity compared to larger ring systems. enamine.net This controlled rigidity is a key factor in designing molecules with improved pharmacokinetic properties and biological activity. nih.gov

Construction of Novel Heterocyclic and Polycyclic Systems

The unique reactivity of the azetidine ring, stemming from its inherent strain, makes it an excellent precursor for the synthesis of more complex heterocyclic and polycyclic frameworks. This compound and its derivatives can be manipulated to form fused, spirocyclic, and bridged systems, opening up new avenues for molecular design.

Fused Ring Systems Incorporating the Azetidine Moiety

Fused heterocyclic systems containing an azetidine ring are of significant interest due to their three-dimensional structures and potential biological activities. Various synthetic strategies have been developed to construct these complex architectures. For example, the Pauson-Khand reaction has been successfully applied to monocyclic enyne-β-lactams to create fused tricyclic 2-azetidinones and azetidines. nih.govacs.org Another approach involves the diversification of a densely functionalized azetidine core to generate fused ring systems. researchgate.net The synthesis of fused azetidines containing a pyran moiety has also been reported. doi.org These methods provide access to novel molecular frameworks with potential applications in various fields of chemistry.

| Precursor Type | Reaction Type | Resulting Fused System | Reference |

| Monocyclic enyne-β-lactams | Pauson-Khand reaction | Tricyclic 2-azetidinones and azetidines | nih.govacs.org |

| Densely functionalized azetidines | Diversification reactions | Various fused ring systems | researchgate.net |

| Not specified | Not specified | Fused azetidines with a pyran moiety | doi.org |

Spirocyclic Azetidine Derivatives Synthesis

Spirocyclic compounds, characterized by two rings sharing a single atom, are attractive scaffolds in medicinal chemistry due to their rigid structures. rsc.org The synthesis of spirocyclic azetidines has been an area of active research, with several methods developed to access these unique molecules. One approach involves a two-step sequence starting from common cyclic carboxylic acids to produce multifunctional spirocyclic azetidines. nih.gov The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a chiral phase-transfer catalyst. acs.org Furthermore, functionalized azaspiro[3.3]heptanes, which are a class of spirocyclic azetidines, have been synthesized from azetidin-3-ones, expanding the diversity of available building blocks for drug discovery. acs.org The solid-phase synthesis of large libraries of spirocyclic azetidines has also been described, demonstrating the utility of these scaffolds in high-throughput screening. nih.govnih.gov

| Synthetic Approach | Key Features | Resulting Spirocyclic System | Reference |

| From cyclic carboxylic acids | Two-step synthesis (azetidinone formation and reduction) | Multifunctional spirocyclic azetidines | nih.gov |

| From isatin-derived diazo compounds | Enantioselective intramolecular C-C bond formation | Spirocyclic azetidine oxindoles | acs.org |

| From azetidin-3-ones | Access to diverse functionalized derivatives | Azaspiro[3.3]heptanes | acs.org |

| Solid-phase synthesis | Library generation | 1976-membered library of spirocyclic azetidines | nih.govnih.gov |

Bridged Azetidine Frameworks

Bridged azetidine frameworks represent a class of complex, three-dimensional molecules with significant synthetic challenges and potential applications. The synthesis of these structures often involves the diversification of a densely functionalized azetidine ring system. nih.govnih.govresearchgate.net One reported strategy involves the use of a ring-closing metathesis reaction on an azetidine derivative to form an eight-membered ring, which is then further modified to yield a bridged system. nih.gov The development of methods to create such complex and saturated frameworks is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. nih.gov

Synthesis of Nitrogen-Containing Compound Libraries

The functionalized azetidine core is an ideal starting point for creating large collections of diverse molecules for drug discovery screening. Methodologies such as diversity-oriented synthesis and high-throughput synthesis are frequently employed to exploit the reactivity of azetidine building blocks.

Diversity-Oriented Synthesis (DOS) for Azetidine Scaffolds

Diversity-oriented synthesis (DOS) is a strategy that aims to produce structurally diverse and complex small molecules from a common starting material. researchgate.net This approach is highly effective for exploring new areas of chemical space to identify novel biological probes or drug leads. rsc.org The azetidine framework is an excellent scaffold for DOS due to its conformational constraint and the ability to introduce functional groups at multiple positions.

A key strategy involves the synthesis and diversification of a densely functionalized azetidine ring system to generate a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.netacs.orgnih.gov Researchers have developed synthetic pathways starting from readily available N-allyl amino diols, which are converted over several steps into trisubstituted azetidines. acs.orgnih.gov These core azetidine systems are then subjected to various functional group pairing reactions to achieve significant skeletal diversity. acs.org This approach has been successfully used to create libraries of molecules tailored for central nervous system (CNS) applications, where specific physicochemical properties are required for blood-brain barrier penetration. nih.govnih.gov

One notable application of DOS with azetidines was in the discovery of novel antimalarial agents. A screen of approximately 100,000 compounds synthesized using a DOS strategy identified a series of bicyclic azetidines that inhibit a new antimalarial target, phenylalanyl-tRNA synthetase. nih.gov This highlights the power of DOS to uncover compounds with unique mechanisms of action that are underrepresented in typical screening collections. nih.gov

Table 1: Examples of Scaffolds Generated from Azetidine Cores via DOS

| Starting Scaffold | Reaction Type | Resulting Scaffold | Reference |

| Trisubstituted Azetidine | Intramolecular Cyclization | Fused Bicyclic Azetidines | acs.org |

| Trisubstituted Azetidine | Intramolecular Cyclization | Bridged Bicyclic Azetidines | rsc.org |

| Aminonitrile Azetidine | Metalation / Cyclization | Spirocyclic Azetidines | nih.gov |

| N-Alkylated Azetidine | Ring-Closing Metathesis | Azetidine-fused 8-membered rings (Azocanes) | nih.gov |

High-Throughput Synthesis Approaches for Azetidine Derivatives

High-throughput synthesis enables the rapid creation of large numbers of compounds, often utilizing techniques like combinatorial chemistry, parallel synthesis, and solid-phase synthesis. This compound and related 3-aminoazetidines are ideal building blocks for these approaches. google.com

Solid-phase synthesis is particularly powerful for generating large compound libraries. In one example, a robust solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines was developed. researchgate.netnih.govnih.gov This process involved immobilizing an azetidine scaffold on a solid support and then systematically treating it with a master list of reagents, including sulfonyl chlorides, isocyanates, acids, and aldehydes, to generate a large and diverse set of final products. researchgate.net

Parallel synthesis is another effective high-throughput method. Researchers have synthesized libraries of novel 3-aminoazetidine derivatives using this technique. For instance, a library of 166 different 3-aminoazetidines was created starting from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal. acs.org These parallel syntheses allowed for the systematic exploration of structure-activity relationships for triple reuptake inhibitors. acs.org Furthermore, continuous flow synthesis has emerged as a modern technique for the safe and efficient production of functionalized azetidines, enabling easy handling of reactive lithiated intermediates at higher temperatures than in traditional batch processing. acs.org

Precursors for Specialized Chemical Entities

Beyond library synthesis, this compound is a crucial precursor for constructing specific, high-value chemical structures such as constrained amino acids, complex polyamines, and heterocyclic systems like triazoles.

Azetidine-Containing Amino Acids and Peptidomimetics Synthesis

Azetidine-containing amino acids are valuable as constrained analogs of natural amino acids like GABA and δ-aminovaleric acid. nih.gov The rigid four-membered ring introduces specific conformational constraints into peptides, making them useful tools for studying protein-ligand interactions and for developing peptidomimetics with enhanced stability and activity.

A simple and efficient route for preparing heterocyclic amino acid derivatives involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.govnih.gov This method yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The synthesis of N-substituted 3-aminoazetidine-3-carboxylic acids has also been reported, providing another class of constrained amino acid building blocks. researchgate.net

The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. Incorporating this unit into a linear peptide precursor significantly improves the yields of cyclization for tetra-, penta-, and hexapeptides under standard conditions. A key advantage is that the strained azetidine ring is stable to the strong acid conditions often used for side-chain deprotection. This allows for late-stage modification of the resulting macrocycles via the azetidine nitrogen, demonstrating the utility of this building block in creating complex peptidomimetics.

Polyamine Formation via Azetidine Building Blocks

Polyamines are a class of polymers with numerous applications, including as antimicrobial coatings and gene transfection agents. researchgate.net Aziridines and azetidines are valuable building blocks for creating polyamines with defined structures. researchgate.netutexas.edu The strain energy of the four-membered ring can be harnessed to drive ring-opening polymerization. nih.gov

Linear, well-defined polyamines can be produced via the anionic ring-opening polymerization of activated azetidines. acs.org For example, sulfonyl-activated azetidines can be copolymerized with activated aziridines to create block polyamines where the distance between nitrogen atoms is precisely controlled. acs.org This controlled polymerization avoids termination reactions and provides access to complex polymer architectures that are not accessible through other routes. acs.org The resulting polyamines can be desulfonylated under mild conditions to yield the final polymer product. acs.org Enantiomerically pure azetidines can also serve as key intermediates for the synthesis of non-polymeric chiral diamines and polyamines. utexas.edu

Synthesis of Azetidine-Derived Triazole Systems

The 1,2,3-triazole ring is a well-regarded amide bond isostere in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding and dipole interactions. nih.govacs.org The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgwikipedia.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for drug discovery and bioconjugation. nih.govnih.govrsc.org

This compound is an excellent precursor for incorporation into triazole systems. The primary amine can be readily converted into an azide (B81097) group. Alternatively, an alkyne functionality can be attached to the azetidine nitrogen or the exocyclic amine. The resulting azetidine-azide or azetidine-alkyne can then undergo a CuAAC reaction with a corresponding alkyne or azide coupling partner. This modular approach allows for the straightforward synthesis of a vast array of azetidine-derived triazole systems. The synthesis of diverse azides from organomagnesium intermediates and their subsequent use in click reactions demonstrates the broad applicability of this strategy for creating complex triazoles. frontiersin.org

Theoretical and Computational Investigations of Azetidin 3 Ylmethanamine

Quantum Chemical Characterization and Analysis

Quantum chemical methods provide profound insights into the electronic structure and reactivity of molecules like azetidin-3-ylmethanamine. These computational tools allow for the detailed examination of properties that are often difficult or impossible to measure experimentally.

Frontier Orbital Theory Applications in Azetidine (B1206935) Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The energies and spatial distributions of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

In the context of azetidine synthesis, FMO theory has been successfully applied to predict the outcomes of photocatalyzed reactions. mit.edunih.gov For instance, in the aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene to form an azetidine, the success of the reaction is governed by the energy match between the frontier orbitals of the reactants. nih.govresearchgate.net Researchers have used Density Functional Theory (DFT) to calculate the frontier orbital energies of various alkenes and oximes (imine equivalents). mit.eduwikipedia.org They found that when the excited-state energy levels of the reactants are closely matched, the energy barrier to the transition state is lowered, thus promoting the reaction. mit.edu This computational pre-screening allows for the prediction of which reactant pairs will successfully form azetidines, moving beyond a trial-and-error experimental approach. mit.edunih.gov

A recent study demonstrated that matching the frontier molecular orbital energies of acyclic oximes and alkenes facilitates their visible light-mediated aza Paternò-Büchi reaction to produce azetidines. researchgate.netgrafiati.com DFT computations highlighted that a competition between the desired [2+2]-cycloaddition and alkene dimerization dictates the reaction's success. nih.govresearchgate.net A favorable frontier orbital energy match between the reacting components lowers the transition-state energy (ΔGǂ), thereby enhancing reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (HOMO/LUMO) for Reactants in Azetidine Synthesis

| Reactant Type | Compound Example | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Alkene | Styrene | -6.1 | -0.2 | 5.9 |

| Oxime | Acetophenone Oxime | -7.0 | -0.8 | 6.2 |

| Imine | N-Benzylidenemethanamine | -6.5 | -1.1 | 5.4 |

| Note: These are representative values from computational studies and can vary based on the specific derivative and computational method used. |

Elucidation of Reaction Mechanisms and Pathways (e.g., Quantum Chemical Explanation of Baldwin's Rules)

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms. Baldwin's rules, which are a set of empirical guidelines for ring-closure reactions, can be explained and refined through computational analysis. These rules predict the relative favorability of different types of cyclizations (e.g., exo vs. endo, tet vs. trig vs. dig).

A detailed quantum chemical investigation into the synthesis of 2-arylazetidines from substituted oxiranes provided a quantum mechanical explanation for the observed regioselectivity, which aligns with Baldwin's rules. acs.orgacs.org The study used DFT calculations to analyze the transition states for the formation of both the four-membered azetidine ring (a 4-exo-tet cyclization) and a potential five-membered pyrrolidine (B122466) byproduct. acs.orgresearchgate.net The calculations revealed that while the five-membered ring is the thermodynamically more stable product, the transition state leading to the four-membered azetidine is kinetically favored, meaning it has a lower activation energy. acs.orgsemanticscholar.orgresearchgate.net This kinetic control explains the exclusive formation of the azetidine ring under specific reaction conditions. acs.orgacs.org The preference is attributed to a balance between ring strain and orbital overlap in the transition state geometry. acs.org

Furthermore, computational studies have been employed to understand the preference for the anti-Baldwin 4-exo-dig radical cyclization of ynamides to form azetidines. nih.gov DFT calculations showed that the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig pathway, providing a rationale for the observed product distribution. nih.gov

Transition State Analysis and Reaction Energetics

The analysis of transition states (TS) is a cornerstone of computational reaction chemistry. By locating the TS structure and calculating its energy, chemists can determine the activation energy (energy barrier) of a reaction, which is a key factor in reaction kinetics.

In the synthesis of azetidines via the intramolecular aminolysis of epoxy amines catalyzed by Lanthanum(III) triflate, DFT calculations were crucial in understanding the reaction's regioselectivity. nih.govfrontiersin.org The calculations compared the transition state energies for the formation of azetidines versus the isomeric pyrrolidines. nih.govfrontiersin.org For naked lanthanum (III) coordinated to a trans-epoxy amine, the transition state leading to pyrrolidine was lower in energy. frontiersin.org However, for a cis-epoxy amine complexed with a dimethylamine-coordinated lanthanum(III) species, the transition state energy for azetidine formation was significantly lower than that for pyrrolidine formation, consistent with experimental results. nih.govfrontiersin.org These findings suggest that the specific coordination of the catalyst and substrate dictates the reaction pathway. frontiersin.org

Similarly, in the synthesis of 2-arylazetidines, the calculated Gibbs free energy of activation (ΔG‡) for the formation of the trans-azetidine was found to be the lowest among all possible pathways, explaining the observed high diastereoselectivity of the reaction. acs.org The energy difference between the transition states leading to the azetidine and the more stable pyrrolidine was calculated to be approximately 10 kJ mol⁻¹, a small but decisive margin that favors the kinetically controlled formation of the four-membered ring. acs.org

Table 2: Calculated Relative Energies for Azetidine vs. Pyrrolidine Formation from an Oxirane Precursor

| Species | Relative Enthalpy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) |

| Reactant Complex | 0.0 | 0.0 |

| TS (Azetidine, trans) | +70.8 | +79.4 |

| TS (Azetidine, cis) | +77.1 | +80.8 |

| TS (Pyrrolidine, trans) | +83.2 | +91.5 |

| TS (Pyrrolidine, cis) | +89.9 | +95.1 |

| Product (Azetidine, trans) | -63.0 | -73.6 |

| Product (Pyrrolidine, trans) | -126.0 | -130.5 |

| Data derived from quantum chemical calculations on a model system. acs.orgresearchgate.net Note the lower activation energy (TS) for azetidine formation despite the higher thermodynamic stability of the pyrrolidine product. |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic perspectives on molecular behavior and synthetic feasibility.

Prediction of Synthetic Accessibility and Reaction Yields for Azetidine Formation

Computational models are increasingly used to predict the viability and outcome of chemical reactions before they are attempted in the lab. mit.edu By modeling factors that influence reaction yield, such as the electronic properties of reactants and the energy of transition states, these models can guide synthetic efforts. mit.edu

A recent collaborative study between MIT and the University of Michigan developed a computational model to predict the success of photocatalyzed reactions for creating azetidines. mit.edu The model, based on DFT, calculates frontier orbital energies and also models a factor related to the availability of carbon atoms for the reaction. mit.edu The predictions of the model, which suggested that some reactions would not occur or would have low yields while others would be successful, were largely confirmed by experimental testing. mit.edu This approach allows for the rapid pre-screening of a wide range of substrates, potentially expanding the known scope of accessible azetidine syntheses. mit.edu

Conformational Analysis and Dynamics of this compound Structures

The three-dimensional structure and flexibility of the azetidine ring are critical to its chemical and physical properties. The parent azetidine ring is not planar but exists in a "puckered" conformation. smu.edutandfonline.com This puckering is a balance between angle strain (favoring a planar ring) and torsional strain (favoring a puckered conformation to relieve eclipsing interactions of the hydrogen atoms).

For azetidine itself, ab initio calculations and microwave spectroscopy have shown that the molecule is puckered, with the N-H bond preferring an equatorial position. smu.eduaip.org The ring undergoes a dynamic process of interconversion between equivalent puckered conformations. aip.org The barrier to the planar transition state for this inversion has been estimated to be around 1.26 kcal/mol. smu.edu

In substituted azetidines, such as this compound, the substituents significantly influence the conformational preferences of the ring. The presence of the aminomethyl group at the C3 position will affect the ring-puckering potential. Computational studies on other 3-substituted azetidines have shown that the nature and stereochemistry of the substituent dictate the preferred pucker angle and the orientation of the substituent (axial vs. equatorial). researchgate.netresearchgate.net For instance, in fluorinated azetidinium cations, a favorable electrostatic interaction between the fluorine atom and the positively charged nitrogen can invert the ring's preferred pucker compared to its neutral counterpart. researchgate.net Similarly, in 1-cyclohexyl-2-carbomethoxy-4-methylazetidine, the cis isomer favors a puckered ring with substituents in equatorial positions, whereas the trans isomer is nearly planar. wiley.comcapes.gov.br

Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of this compound in different environments. ptchm.pldergipark.org.tr These simulations would reveal the accessible conformations, the timescale of conformational changes, and the influence of solvent on the molecule's structure. Such studies are crucial for understanding how this molecule might interact with biological targets or other reagents.

Table 3: Key Conformational Parameters of the Azetidine Ring

| Parameter | Description | Typical Calculated Value (Parent Azetidine) |

| Puckering Angle (φ) | The dihedral angle defining the extent of ring puckering. | ~25-35° smu.edu |

| Barrier to Planarity | The energy required to flatten the ring (transition state for inversion). | ~1.26 kcal/mol smu.edu |

| N-H Orientation | The preferred position of the hydrogen on the nitrogen atom. | Equatorial smu.eduaip.org |

| Values are for the unsubstituted azetidine ring and serve as a baseline for understanding substituted systems like this compound. |

Computational Catalyst Design and Optimization for Azetidine Synthesis (e.g., for Morita–Baylis–Hillman reaction)

Computational chemistry has emerged as a powerful tool in modern synthetic organic chemistry, enabling the rational design and discovery of novel catalysts. researchgate.net Through methods like density functional theory (DFT), researchers can model reaction pathways, calculate transition state energies, and predict catalyst efficacy, thereby accelerating the development process. researchgate.net A significant application of this approach is in the synthesis of azetidine rings, which are valuable but often challenging to construct. mit.edu

A notable success in this area is the computational discovery of new azetidine-based catalysts for the Morita–Baylis–Hillman (MBH) reaction. nih.gov The MBH reaction is a crucial carbon-carbon bond-forming reaction, but its mechanism can be complex and sometimes slow. nih.govacs.org In a groundbreaking study, researchers employed a genetic algorithm (GA) to search chemical space for new tertiary amine catalysts that could lower the rate-determining barrier of the MBH reaction. chemrxiv.orgchemrxiv.org Starting from randomly selected molecules, the GA searches independently discovered that the azetidine moiety is a highly effective catalytic scaffold, a feature that was not present in the initial populations of most searches. chemrxiv.orgchemrxiv.org

These in silico experiments identified 435 unique potential catalysts, nearly all containing an azetidine nitrogen as the active site. nih.govchemrxiv.org The computational models predicted that these new catalysts would have lower activation barriers than 1,4-diazabicyclo[2.2.2]octane (DABCO), a commonly used catalyst for the MBH reaction. chemrxiv.org

To validate these computational predictions, one of the suggested azetidine catalysts was synthesized and tested experimentally. The results confirmed the computational findings, showing an eightfold increase in the reaction rate compared to DABCO, which corresponds to a significantly lower activation energy. chemrxiv.orgchemrxiv.org This work represents a successful de novo design of a superior catalyst using computational evolution. nih.gov

Table 1: Comparison of Computationally Designed Catalyst with Standard Catalyst for the MBH Reaction

| Catalyst | Predicted ΔG‡ (kcal/mol) | Experimental Result |

|---|---|---|

| DABCO (Standard) | 23.9 | Standard Rate |

| Designed Azetidine Catalyst | 21.5 | 8x increase in rate constant |

Data sourced from computational and experimental studies on MBH reaction catalysts. chemrxiv.orgchemrxiv.org

Beyond the MBH reaction, computational methods have also been used to rationally design catalysts for other transformations involving azetidines. For instance, DFT calculations have been instrumental in developing catalysts for the asymmetric ring-opening of azetidines by providing insights into the transition states and the non-covalent interactions that control enantioselectivity. thieme-connect.com

In Silico Screening and Property Prediction in Azetidine Research

In silico techniques are integral to modern drug discovery and materials science, allowing for the rapid screening of virtual compounds and the prediction of their physicochemical and biological properties. nih.govresearchgate.net In the context of azetidine research, these computational tools enable scientists to evaluate large libraries of potential molecules without the need for immediate synthesis, saving significant time and resources. dergipark.org.trpeerscientist.com This approach involves calculating molecular descriptors to forecast a compound's behavior and designing vast virtual libraries to explore chemical space systematically.

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. brieflands.com For a compound like this compound, a variety of descriptors can be computed to predict its behavior, which is crucial for designing synthetic routes and anticipating its properties in larger molecular constructs.

These descriptors, such as lipophilicity (XLogP3-AA) and topological polar surface area (TPSA), are vital for predicting a molecule's solubility, permeability, and potential interactions, which in turn influences the choice of solvents, reaction conditions, and purification strategies during synthesis. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| IUPAC Name | This compound | Unambiguous chemical identifier. |

| Molecular Formula | C₄H₁₀N₂ | Defines the elemental composition. |

| Molecular Weight | 86.14 g/mol | Mass of one mole of the compound. |

| SMILES | C1C(CN1)CN | A line notation for representing molecular structure. |

| InChIKey | VMAXJDJIFGIBGH-UHFFFAOYSA-N | A hashed version of the InChI standard for database searching. |

| XLogP3-AA | -1.1 | Predicts the lipophilicity and water solubility of the molecule. |

| Hydrogen Bond Donor Count | 2 | Number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 2 | Number of electronegative atoms (N, O) capable of accepting hydrogen bonds. |

| Rotatable Bond Count | 1 | Measures the molecule's conformational flexibility. |

| Topological Polar Surface Area | 40.8 Ų | Predicts transport properties, such as membrane permeability. |

Data sourced from PubChem CID 10103118. nih.gov

Furthermore, computational models can directly guide synthetic strategies by predicting reaction outcomes. For example, researchers have used computational models to calculate the frontier orbital energies of alkenes and oximes to predict whether they will successfully react in a photocatalyzed process to form azetidines. mit.edu This pre-screening of substrates prevents a purely trial-and-error approach in the lab. mit.edu

Virtual library design is a powerful in silico strategy used to explore the chemical space around a specific molecular scaffold. This process involves computationally enumerating all possible products from the reaction of a core structure, such as an azetidine ring, with a large collection of virtual reactants. nih.govbham.ac.uk